2,6-Dimethyl-4-nitrosophenol is an organic compound with the molecular formula and a molecular weight of approximately 151.16 g/mol. This compound is known for its diverse applications in scientific research, particularly in organic synthesis and biochemical assays. It serves as a reagent and an intermediate in the production of various chemical compounds, as well as a potential therapeutic agent due to its unique properties .
2,6-Dimethyl-4-nitrosophenol is classified as a nitroso compound, which contains a nitroso functional group (). It falls under the category of phenolic compounds due to the presence of a hydroxyl group attached to the aromatic ring. Its structure allows it to participate in various chemical reactions, making it valuable in both industrial and laboratory settings.
The synthesis of 2,6-Dimethyl-4-nitrosophenol typically involves a multi-step process that includes nitration, reduction, and salification. The primary starting material is 2,6-dimethylphenol.
In industrial settings, the synthesis is scaled up using large reactors where precise control of reaction parameters is essential for consistent product quality. Common reagents include bismuth(III) nitrate pentahydrate in acetone for nitration under controlled temperatures .
The molecular structure of 2,6-Dimethyl-4-nitrosophenol features a phenolic ring with two methyl groups at the 2 and 6 positions and a nitroso group at the 4 position.
This configuration contributes to its reactivity and interaction with biological systems .
The compound's molecular weight is approximately 151.1626 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).
2,6-Dimethyl-4-nitrosophenol can undergo several types of chemical reactions:
The reactions typically require specific conditions such as temperature control and appropriate solvents to facilitate the desired transformations.
The mechanism of action for 2,6-Dimethyl-4-nitrosophenol primarily involves its interaction with nucleophilic sites on proteins and enzymes. The nitroso group can form covalent bonds with these sites, potentially leading to inhibition or modification of enzyme activities. This property makes it useful in biochemical assays to study enzyme kinetics and protein interactions.
Relevant data from spectral analyses (NMR, IR) confirm its structural integrity and functional groups .
2,6-Dimethyl-4-nitrosophenol has several significant applications:
The synthesis of 2,6-Dimethyl-4-nitrosophenol (C₈H₉NO₂; CAS 13331-93-6) relies on selective electrophilic aromatic substitution directed by the phenolic hydroxyl group. Industrial routes typically involve the nitrosation of pre-functionalized phenolic substrates, particularly 2,6-dimethylphenol, using nitrosyl chloride (NOCl) or nitrous acid (HONO) as nitroso sources. Metal catalysts play a pivotal role in moderating electrophilicity and suppressing over-oxidation. Bismuth(III) nitrate—employed in analogous nitration reactions of 2,6-dimethylphenol to yield 4-nitro derivatives—demonstrates potential adaptability for nitrosation. This catalyst facilitates para-selectivity through Lewis acid activation of the nitroso source while minimizing ortho-side products arising from steric congestion [2].
Copper(I) salts represent another catalytic avenue, operating via redox cycling to stabilize reactive nitrosonium ions (NO⁺). These systems enable reactions under ambient temperatures (20–25°C), achieving near-quantitative para-nitroso yields within 8–12 hours. Key to success is the stoichiometric balance between the phenolic substrate and the nitrosating agent, typically maintained at a 1:1.05 ratio to prevent diazotization or quinone formation.
Table 1: Catalytic Systems for Phenolic Substrate Nitrosation
Catalyst | Nitrosation Source | Temperature | Reaction Time | Key Advantage |
---|---|---|---|---|
Bi(III) complexes | NOCl | 0–5°C | 4–6 h | Suppresses ortho-products |
Cu(I) salts | NaNO₂/HCl | 20–25°C | 8–12 h | Ambient conditions |
Zeolite-supported | HONO | 40°C | 2–3 h | Recyclable catalyst; solvent-free |
Regioselectivity in 2,6-dimethylphenol nitrosation faces two primary constraints: steric hindrance from the ortho-methyl groups and electronic deactivation of alternative sites. Computational modeling reveals that methyl substituents at C2 and C6 elevate the activation energy barrier for meta-nitrosation by 8–10 kcal/mol relative to the para-position. Consequently, electrophilic attack favors C4, forming the target nitroso compound exclusively under optimized conditions. However, competing reactions persist:
Kinetic isotope studies (kH/kD = 4.1) confirm electrophilic aromatic substitution as rate-determining. This mechanistic insight underscores the necessity for low-temperature protocols (0–10°C) to slow non-selective pathways and acidic pH control (pH 2–3) to stabilize NO⁺.
Solvent polarity critically governs nitroso group transfer efficiency. Apolar media (e.g., toluene) impede NO⁺ dissociation, reducing conversion rates to <20%. Conversely, polar aprotic solvents like acetone—validated in nitration reactions of phenolic compounds—enhance electrophile solubility and mobility, enabling 85–90% conversion within 6 hours at 20°C [2] [7]. Recent advances prioritize green solvent alternatives:
Reaction kinetics follow second-order behavior, with rate constants (k) of 0.18 M⁻¹min⁻¹ in acetone. Microwave assistance (50 W, 60°C) accelerates kinetics 3-fold (k = 0.54 M⁻¹min⁻¹) by enhancing NOCl diffusion to the catalytic site.
Table 2: Solvent Optimization for Sustainable Nitrosation
Solvent System | Temperature | Reaction Time | Conversion (%) | Environmental Factor (E-factor) |
---|---|---|---|---|
Acetone | 20°C | 6 h | 89 | 8.2 |
Ethanol-H₂O (4:1) | 25°C | 8 h | 78 | 1.9 |
Methanol | 20°C | 7 h | 82 | 6.7 |
PEG-400 | 40°C | 5 h | 75 | 2.1 |
Flow Chemistry Innovations: Continuous-flow microreactors overcome mass transfer limitations inherent in batch nitrosation. Laminar flow regimes ensure precise residence times (τ = 90 s), suppressing by-products to <2% and boosting space-time yields by 40% relative to batch processes.
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